BWA-522 intermediate-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

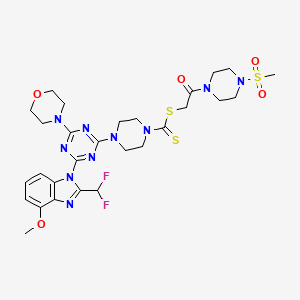

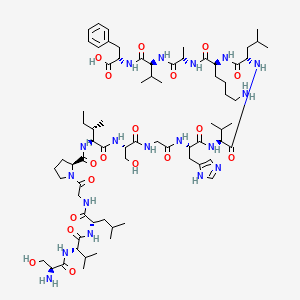

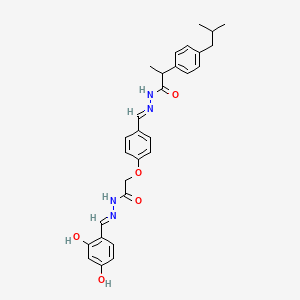

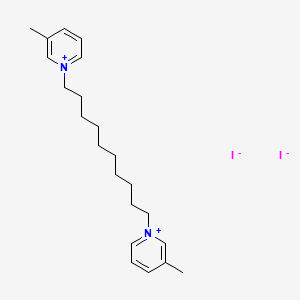

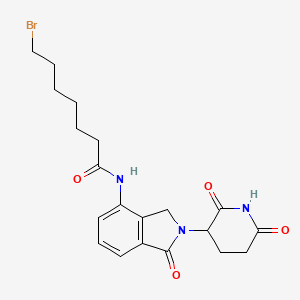

BWA-522 intermediate-2 is a chemical compound used as an intermediate in the synthesis of BWA-522, a small molecule protein-targeting chimera (PROTAC). BWA-522 is known for its significant degradation effect on androgen receptor full-length (AR-FL) and androgen receptor splice variant 7 (AR-V7), making it a promising candidate for the treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BWA-522 intermediate-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BWA-522 intermediate-2 undergoes various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically intermediates that further undergo additional reactions to form the final compound, BWA-522. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps .

Scientific Research Applications

BWA-522 intermediate-2 is primarily used in the synthesis of BWA-522, which has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its role in protein degradation and cellular processes.

Medicine: Investigated for its potential in treating prostate cancer by degrading androgen receptors.

Industry: Utilized in the development of new therapeutic agents and drug discovery

Mechanism of Action

BWA-522 intermediate-2, as part of the BWA-522 synthesis, contributes to the mechanism of action of BWA-522. BWA-522 functions by recruiting the androgen receptor and an E3 ubiquitin ligase to form a ternary complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the androgen receptor, leading to reduced levels of AR-FL and AR-V7 proteins. This degradation suppresses the expression of downstream proteins and induces apoptosis in prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Ralaniten: An AR N-terminal transcriptional domain antagonist.

ARV-110: A PROTAC targeting the androgen receptor.

BET degraders: Targeting bromodomain and extra-terminal motif proteins.

Uniqueness

BWA-522 intermediate-2 is unique due to its role in synthesizing BWA-522, which has shown higher potency and efficacy in degrading both AR-FL and AR-V7 compared to other similar compounds. This makes BWA-522 a promising candidate for treating castration-resistant prostate cancer .

Properties

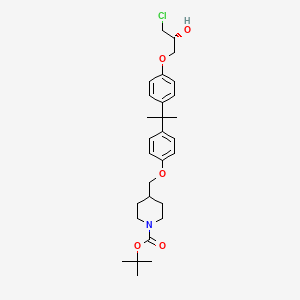

Molecular Formula |

C29H40ClNO5 |

|---|---|

Molecular Weight |

518.1 g/mol |

IUPAC Name |

tert-butyl 4-[[4-[2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1 |

InChI Key |

VDKUVETVOIHEFR-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@H](CCl)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)

![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)

![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)